molecular formula C13H19Cl3N2O B4075466 1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride

1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride

Cat. No. B4075466
M. Wt: 325.7 g/mol
InChI Key: KGNIFYOXAREVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a piperazine derivative that has been synthesized through various methods. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound has also been shown to modulate the activity of other receptors, such as the dopamine D2 receptor.
Biochemical and Physiological Effects
1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in certain brain regions. This compound has also been shown to increase the activity of certain enzymes, such as phospholipase A2.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride in lab experiments include its ability to selectively target certain receptors and modulate their activity. This compound has also been shown to have a relatively low toxicity profile. The limitations of using this compound include its limited solubility in aqueous solutions and its potential to interact with other receptors and pathways.

Future Directions

There are several potential future directions for research related to 1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride. These include investigating its potential use as a therapeutic agent for psychiatric disorders, such as anxiety and depression. This compound could also be used to investigate the function of other receptors and pathways in the brain. Additionally, modifications to the structure of this compound could lead to the development of new and more selective drugs.

Scientific Research Applications

1-[3-(3,4-dichlorophenoxy)propyl]piperazine hydrochloride has been used in various scientific studies as a tool to investigate the function of different receptors and pathways. It has been shown to interact with serotonin receptors and modulate their activity. This compound has also been used in studies related to anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

1-[3-(3,4-dichlorophenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O.ClH/c14-12-3-2-11(10-13(12)15)18-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16H,1,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNIFYOXAREVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.